6-Amino-3-(2-dimethylaminoethyl)indole
CAS No.:
Cat. No.: VC14134978
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3 |
|---|---|
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1H-indol-6-amine |
| Standard InChI | InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-7-10(13)3-4-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3 |
| Standard InChI Key | VMKMTGSIPCKLSC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCC1=CNC2=C1C=CC(=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
6-Amino-3-(2-dimethylaminoethyl)indole (PubChem CID: 19040754) is defined by the following identifiers:
The indole core features a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The dimethylaminoethyl group at position 3 introduces a tertiary amine, while the amino group at position 6 enhances the molecule’s potential for hydrogen bonding and electrophilic substitution .
Stereoelectronic Properties
The dimethylaminoethyl side chain adopts a flexible conformation, with the dimethylamino group contributing to steric bulk and basicity (). Quantum mechanical calculations predict that the amino group at position 6 directs electrophilic substitution to the 4- and 7-positions of the indole ring, a pattern consistent with electron-donating substituents .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of 6-Amino-3-(2-dimethylaminoethyl)indole can be approached via two key disconnections:
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Indole Core Formation: Utilizing the Fischer indole synthesis or Madelung cyclization to construct the bicyclic structure.
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Side-Chain Introduction: Introducing the dimethylaminoethyl group via alkylation or Mannich-type reactions .
Indole Core Construction
A modified Madelung cyclization of -methyl--toluidine with a ketone precursor under basic conditions yields the indole scaffold. For example, cyclization of -methyl-2-nitrophenylacetamide with potassium tert-butoxide produces 6-nitroindole, which is subsequently reduced to 6-aminoindole .
Dimethylaminoethyl Substitution
The Mannich reaction is employed to introduce the dimethylaminoethyl group at position 3. Treatment of 6-aminoindole with formaldehyde and dimethylamine hydrochloride in acetic acid at 0–5°C generates the tertiary amine side chain via electrophilic substitution :
Optimization Notes:
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Temperature Control: Reactions conducted above 10°C favor N-alkylation over C-3 substitution, leading to byproducts .
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Catalyst Screening: Indium trichloride () improves regioselectivity for C-3 substitution, achieving yields >75% .
Physicochemical Properties
Solubility and Stability
| Property | Value/Observation | Source |
|---|---|---|
| Aqueous Solubility | 2.1 mg/mL (pH 7.4, 25°C) | |
| logP (Octanol-Water) | 1.84 | |
| Stability | Stable under inert atmosphere; decomposes | |
| above 200°C with CO evolution |
The compound’s moderate lipophilicity () suggests balanced membrane permeability, making it suitable for pharmacokinetic studies .
Spectral Characterization
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NMR (400 MHz, CDCl):
Comparative Analysis with Related Indoles
Structural Analogues
The 6-amino group in 6-Amino-3-(2-dimethylaminoethyl)indole enhances its hydrogen-bonding capacity compared to gramine, potentially increasing solubility and target affinity .
Reactivity Trends
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Electrophilic Substitution: The 6-amino group deactivates the indole ring, directing electrophiles to the 4- and 7-positions. This contrasts with gramine, where the 3-dimethylaminomethyl group activates the 2-position .
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Nucleophilic Side Chain: The dimethylaminoethyl group undergoes quaternization with methyl iodide, forming a water-soluble ammonium salt .
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